molecular formula C17H22O2 B037985 Abn-delta(8)-tetrahydrocannabinol CAS No. 114624-39-4

Abn-delta(8)-tetrahydrocannabinol

Cat. No. B037985
CAS RN: 114624-39-4
M. Wt: 258.35 g/mol
InChI Key: XAYRLUBHJAOWEN-ZIAGYGMSSA-N
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Description

Abn-delta(8)-tetrahydrocannabinol is a synthetic cannabinoid compound that has gained significant interest in recent years due to its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), which is the primary psychoactive component of cannabis. However, this compound has been found to have distinct biochemical and physiological effects that make it a promising candidate for various research applications.

Mechanism of Action

Abn-delta(8)-tetrahydrocannabinol acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. Specifically, it binds to the CB1 and CB2 receptors, which are found throughout the body and play a crucial role in modulating pain, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, protect against oxidative stress, and modulate immune function. Additionally, it has been found to have neuroprotective properties and may help to prevent or treat various neurological disorders.

Advantages and Limitations for Lab Experiments

Abn-delta(8)-tetrahydrocannabinol has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in a highly controlled and reproducible manner. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects and potential applications. Additionally, it can be difficult to obtain and may be expensive.

Future Directions

There are several future directions for research on abn-delta(8)-tetrahydrocannabinol. One area of interest is its potential as an anti-cancer agent. Studies have shown that it may be effective in inhibiting the growth of various types of cancer cells. Additionally, there is interest in its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

Abn-delta(8)-tetrahydrocannabinol is synthesized using a multi-step process that involves the conversion of cannabigerol (CBG) to delta(8)-tetrahydrocannabinol (this compound) and subsequent rearrangement to form this compound. This synthesis method is complex and requires specialized equipment and expertise.

Scientific Research Applications

Abn-delta(8)-tetrahydrocannabinol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. Additionally, it has been shown to have potential as an anti-cancer agent and as a treatment for various neurological disorders such as epilepsy and multiple sclerosis.

properties

CAS RN

114624-39-4

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol

InChI

InChI=1S/C17H22O2/c1-10-5-6-14-13(7-10)16-11(2)8-12(18)9-15(16)19-17(14,3)4/h5,8-9,13-14,18H,6-7H2,1-4H3/t13-,14-/m1/s1

InChI Key

XAYRLUBHJAOWEN-ZIAGYGMSSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3C)O)OC2(C)C

SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C

synonyms

abn-delta(8)-tetrahydrocannabinol
abn-delta(8)-THC

Origin of Product

United States

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